2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by its unique bicyclic structure that incorporates both nitrogen and oxygen atoms within a fused ring system. The compound is known for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich. It is typically available in high-purity forms suitable for research purposes. The CAS number for 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride is 2225141-60-4, and it has a molecular weight of 216.62 g/mol .
This compound falls under the category of carboxylic acids and heterocycles. Its structural classification is significant due to the presence of both pyridine and oxazine moieties, which contribute to its chemical reactivity and biological activity.
The synthesis of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride often involves multi-step synthetic routes. One common approach includes the condensation of appropriate pyridine derivatives with oxazino compounds followed by carboxylation reactions.
The molecular structure of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride can be represented by the following SMILES notation: CN1CCOC2=C1N=CC(=C2)C(=O)O. This notation indicates the presence of a methyl group attached to the nitrogen atom in the pyridine ring.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles. Notably:
Reactions involving this compound often require careful control of conditions such as temperature and pH to achieve desired yields and purity levels.
Research indicates that derivatives of this compound may exhibit biological activities such as antimicrobial or anti-inflammatory effects due to their structural features that allow interaction with biological macromolecules.
Relevant analyses are often conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: